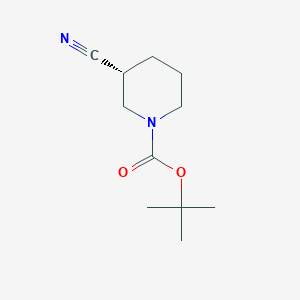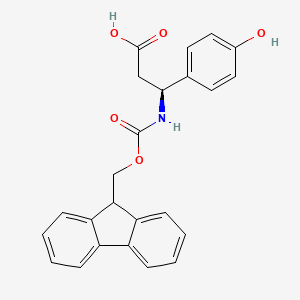
Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid
説明
“Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” is a complex organic compound. It contains an Fmoc (Fluorenylmethyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect the amine group . The “(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” part of the molecule indicates that it contains an amino acid with a hydroxyphenyl side chain .
Chemical Reactions Analysis
The Fmoc protecting group can be removed under mildly basic conditions, such as treatment with piperidine, to reveal the free amine group . This is a common step in peptide synthesis, allowing the amino acid to react with the next amino acid in the sequence. The specific chemical reactions involving “Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” would depend on its role in the synthesis of a particular peptide.
科学的研究の応用
Peptide Synthesis and Modification
Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is a crucial building block in the synthesis of peptide amides and various peptidomimetics. Its utility is demonstrated in the solid phase synthesis of peptide amides utilizing a modified benzhydrylamine as a handle reagent. This method facilitates the preparation of C-terminal amide peptides, highlighting the versatility of Fmoc-based solid phase peptide synthesis (SPPS) for creating complex peptide structures. This approach is particularly recommended for its efficiency in cleaving peptides from the resin, using thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid (Funakoshi et al., 1988).
Self-assembly and Material Fabrication
Fmoc-modified amino acids and short peptides exhibit significant self-assembly properties, laying the foundation for the fabrication of functional materials. These molecules, endowed with the Fmoc group's hydrophobicity and aromaticity, foster the assembly of bio-inspired building blocks. Their application spans across various fields including cell cultivation, bio-templating, and drug delivery systems. This comprehensive understanding of Fmoc-modified biomolecules underscores their potential in creating innovative materials with therapeutic, catalytic, and antibacterial properties (Tao et al., 2016).
Hydrogel Formation and Biomedical Applications
The capacity of Fmoc-protected phenylalanine derivatives for hydrogel formation through self-assembly is of paramount interest for biomedical research. Fluorinated derivatives of Fmoc-phenylalanine, such as pentafluorophenylalanine, exhibit this property, forming hydrogels that are applicable in drug delivery and tissue engineering. Modifications at the C-terminal significantly impact the self-assembly and hydrogelation behavior, with variations in solvent pH affecting the charge state of terminal groups and, consequently, the rigidity of the hydrogels formed. This reveals the intricate relationship between monomer structure, self-assembly, and the resultant material properties, providing insight into the design of amino acid-based low molecular weight hydrogelators (Ryan et al., 2011).
Antibacterial Hydrogels
Innovative antibacterial hydrogelators, synthesized from Fmoc amino acid/peptides functionalized cationic amphiphiles, showcase the antimicrobial potential of Fmoc-based materials. These hydrogelators leverage the cell membrane penetration properties of pyridinium-based amphiphiles, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The design and structural modification of these molecules allow for the architectural dependence on their gelation ability, offering a new class of antibacterial agents for medical and environmental applications (Debnath et al., 2010).
Safety And Hazards
The safety and hazards associated with “Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions. Unfortunately, specific safety data for this compound is not available in the sources I have access to .
将来の方向性
特性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJELJMCALKYCRN-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136062 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid | |
CAS RN |
501015-33-4 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



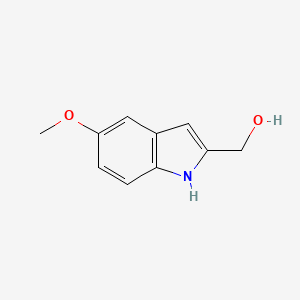
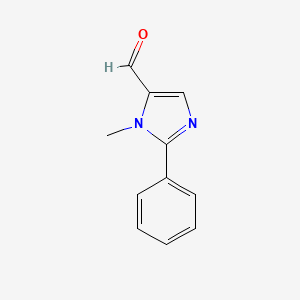
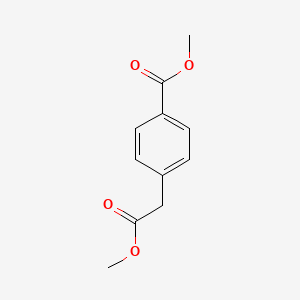
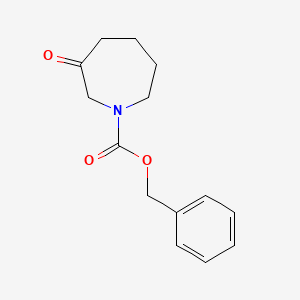
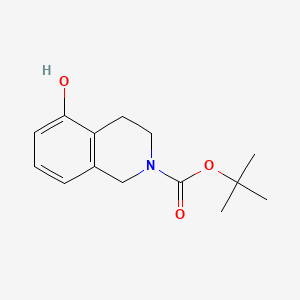
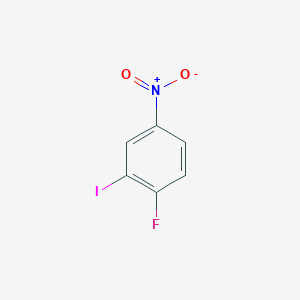
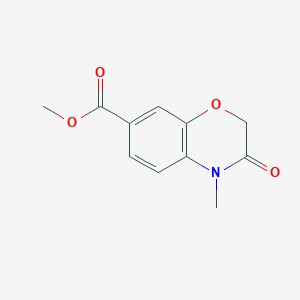
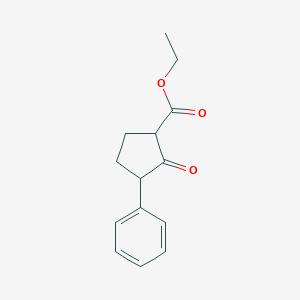
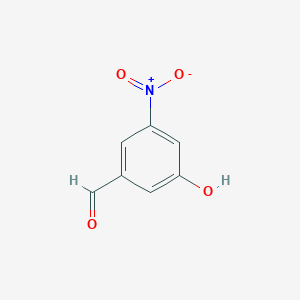
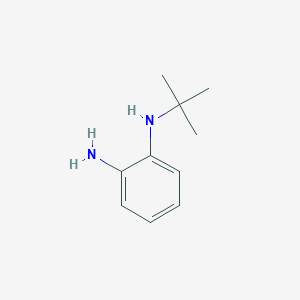

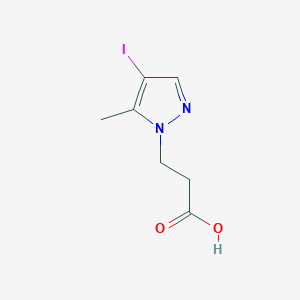
![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)
